molecular formula C7H10N2O3S B15272855 2-Amino-4-hydroxy-N-methylbenzene-1-sulfonamide

2-Amino-4-hydroxy-N-methylbenzene-1-sulfonamide

Cat. No.: B15272855
M. Wt: 202.23 g/mol
InChI Key: MEBFAMQSTZVHRS-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxy-N-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C7H10N2O3S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a hydroxyl group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-hydroxy-N-methylbenzene-1-sulfonamide typically involves the reaction of 4-hydroxy-N-methylbenzenesulfonamide with an appropriate amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactions using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-hydroxy-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-hydroxy-N-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-hydroxy-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-hydroxy-N-methylbenzene-1-sulfonamide is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23 g/mol

IUPAC Name

2-amino-4-hydroxy-N-methylbenzenesulfonamide

InChI

InChI=1S/C7H10N2O3S/c1-9-13(11,12)7-3-2-5(10)4-6(7)8/h2-4,9-10H,8H2,1H3

InChI Key

MEBFAMQSTZVHRS-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)O)N

Origin of Product

United States

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